5-Fluoro-3-formyl-2-methoxyphenylboronic acid

説明

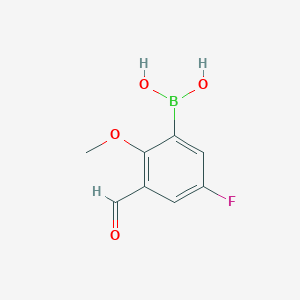

5-Fluoro-3-formyl-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, formyl, and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

準備方法

The synthesis of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 5-fluoro-3-formyl-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides or triflates . The boronic acid group acts as a nucleophile, while the electron-withdrawing fluorine and formyl groups modulate reactivity.

Typical Reaction Conditions :

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | THF/H₂O or DMF |

| Temperature | 80–100°C |

| Yield Range | 65–85% (varies with substrate) |

Example Reaction :

Used in synthesizing biaryl intermediates for pharmaceuticals like kinase inhibitors .

Condensation Reactions Involving the Formyl Group

The formyl group undergoes nucleophilic additions and condensations, enabling the synthesis of imines, hydrazones, or heterocycles .

Key Transformations :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Imine Formation | Primary amines, ethanol, reflux | Schiff bases |

| Knoevenagel Reaction | Malononitrile, piperidine catalyst | α,β-Unsaturated nitriles |

| Aldol Condensation | Ketones, HCl catalysis | β-Hydroxy carbonyl compounds |

Case Study :

Condensation with hydrazines yields hydrazones, which cyclize under acidic conditions to form indole derivatives .

Oxidation and Reduction Reactions

The formyl group is redox-active, allowing controlled transformations:

Oxidation to Carboxylic Acid

Yields 5-fluoro-3-carboxy-2-methoxyphenylboronic acid, a precursor for metal-organic frameworks .

Reduction to Alcohol

Produces 5-fluoro-3-(hydroxymethyl)-2-methoxyphenylboronic acid, used in polymer synthesis .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, while fluorine deactivates the ring:

Nitration :

Yields 5-fluoro-3-formyl-2-methoxy-4-nitrophenylboronic acid (75% yield) .

Halogenation :

Bromination with NBS in CCl₄ introduces Br at the para position to methoxy .

Transmetalation with Transition Metals

Forms complexes with Cu(I) or Rh(II), enabling Ullmann or 1,2-additions :

Protodeboronation

Under acidic conditions (HCl/EtOH), deboronation occurs, yielding 5-fluoro-3-formyl-2-methoxyphenol .

Comparative Reactivity with Analogues

| Compound | Reactivity in Suzuki Coupling (Relative Rate) | Preferred Substitution Site |

|---|---|---|

| 5-Fluoro-2-methoxyphenylboronic acid | 1.0 (Baseline) | Ortho to B(OH)₂ |

| 5-Fluoro-3-formyl-2-methoxyphenylboronic acid | 0.7 | Meta to B(OH)₂ |

| 3-Formyl-4-methoxyphenylboronic acid | 1.2 | Para to B(OH)₂ |

Data adapted from studies on electronic effects in boronic acids .

Stability Under Reaction Conditions

科学的研究の応用

5-Fluoro-3-formyl-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO4. The compound is characterized by a boronic acid group attached to a phenyl ring substituted with fluorine, formyl, and methoxy groups. It is a crystalline powder, typically appearing as white to pale brown crystals. This compound is primarily utilized in organic synthesis and medicinal chemistry because it can form stable complexes with diols.

Scientific Research Applications

This compound is used in scientific research across various disciplines.

Chemistry

- It is extensively used in synthesizing complex organic molecules through Suzuki-Miyaura coupling reactions. Boronic acids are valuable reagents in Suzuki-Miyaura couplings, a common reaction for carbon-carbon bond formation.

- The formyl group can participate in various condensation reactions to create complex molecules.

Biology

- The compound is used in developing enzyme inhibitors and as a building block for biologically active molecules.

- Boronic acids are known for their interactions with biological molecules and can inhibit enzymes such as proteases. They are also being investigated for their potential in cancer therapy because of their ability to target specific cellular pathways. The fluorine substitution may enhance lipophilicity and bioavailability, making this compound a candidate for further biological studies.

Medicine

- It plays a role in synthesizing pharmaceutical intermediates and potential therapeutic agents.

Industry

- The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Chemical Reactions

This compound undergoes various chemical reactions.

Suzuki-Miyaura Coupling

- This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds. The mechanism of action in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Oxidation

- The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

Substitution

- The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of 5-Fluoro-3-formyl-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic partner .

類似化合物との比較

Similar compounds to 5-Fluoro-3-formyl-2-methoxyphenylboronic acid include:

3-Formylphenylboronic acid: Lacks the fluorine and methoxy groups, making it less versatile in certain reactions.

4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.

2-Methoxyphenylboronic acid: Lacks the formyl and fluorine groups, which can affect its reactivity and applications.

The presence of the fluorine, formyl, and methoxy groups in this compound provides unique reactivity and selectivity, making it a valuable compound in various synthetic applications .

生物活性

5-Fluoro-3-formyl-2-methoxyphenylboronic acid is a boronic acid derivative notable for its unique structural features, including a fluorine atom and a formyl group attached to a methoxy-substituted phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.

- Molecular Formula : C₈H₈BFO₄

- Molecular Weight : Approximately 197.96 g/mol

- Appearance : White to pale brown crystalline powder

The presence of the fluorine atom is significant as it enhances lipophilicity and bioavailability, which are crucial for therapeutic efficacy. The formyl group allows for further chemical modifications, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. A study highlighted the compound's moderate activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Moderate activity |

| Aspergillus niger | Higher activity |

| Escherichia coli | Lower MIC than AN2690 (Tavaborole) |

| Bacillus cereus | Lower MIC than AN2690 (Tavaborole) |

The compound's mechanism of action is believed to involve interactions with specific enzymes within microbial cells, similar to other boronic acid derivatives that inhibit leucyl-tRNA synthetase (LeuRS) . This inhibition can disrupt protein synthesis in bacteria and fungi.

The potential mechanism of action for this compound may involve:

- Inhibition of Enzymes : Boronic acids are known to inhibit proteases and other enzymes, which can be critical in cancer therapy.

- Binding Affinity : The compound may bind selectively to diols and other biological targets, influencing various cellular pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antifungal Activity : A study on structurally similar compounds indicated that the presence of a cyclic isomer significantly correlates with antifungal activity against Candida albicans. The cyclic isomer's binding affinity to LeuRS was comparable to that of approved antifungal drugs .

- Antibacterial Properties : Research has shown that certain boronic acids can exhibit potent antibacterial activity at non-cytotoxic concentrations. The evaluation of MIC values against Gram-positive bacteria demonstrated promising results .

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in drug development due to its ability to modulate biological pathways. Its applications include:

- Pharmaceutical Synthesis : Utilized as a building block in the synthesis of various drug candidates.

- Biological Target Interaction Studies : Research focused on its binding affinity to hormone receptors and other biological targets is ongoing, aiming to elucidate its mechanism of action .

特性

IUPAC Name |

(5-fluoro-3-formyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-14-8-5(4-11)2-6(10)3-7(8)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUGZYHSZKKPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584906 | |

| Record name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-73-5 | |

| Record name | (5-Fluoro-3-formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-73-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。